1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a pyrazole ring substituted with a methyl group.
Preparation Methods
The synthesis of 1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropanecarboxylic acid derivatives with 4-methyl-1H-pyrazole. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with 4-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture for several hours .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .
Scientific Research Applications
1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-(4-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound contains a boronic acid ester group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyclopropane ring and a pyrazole ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(4-methylpyrazol-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6-4-9-10(5-6)8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
InChI Key |
YMGNJUNNSDCHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2(CC2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.